molecular formula C12H15ClN2O B7585674 N-(2-chloro-3-methylphenyl)pyrrolidine-1-carboxamide

N-(2-chloro-3-methylphenyl)pyrrolidine-1-carboxamide

Cat. No.: B7585674
M. Wt: 238.71 g/mol
InChI Key: KBKICBSVNIFQRG-UHFFFAOYSA-N
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Description

N-(2-chloro-3-methylphenyl)pyrrolidine-1-carboxamide, also known as CPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPP is a derivative of phencyclidine (PCP), a dissociative anesthetic drug, and has been found to have similar effects on the central nervous system. However, CPP has been studied for its potential as a treatment for various neurological disorders, including Alzheimer's disease, schizophrenia, and depression.

Mechanism of Action

The exact mechanism of action of N-(2-chloro-3-methylphenyl)pyrrolidine-1-carboxamide is not fully understood, but it is believed to act as an NMDA receptor antagonist. NMDA receptors are involved in synaptic plasticity and memory formation, and their dysfunction has been implicated in various neurological disorders. By blocking NMDA receptors, this compound may improve cognitive function and memory.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal studies, this compound has been found to increase the release of dopamine and serotonin in the brain, which may contribute to its antidepressant and anxiolytic effects. This compound has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuronal survival and plasticity.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-chloro-3-methylphenyl)pyrrolidine-1-carboxamide in lab experiments is its relatively low toxicity compared to other NMDA receptor antagonists. Additionally, this compound has been shown to have a longer half-life than other PCP derivatives, which may make it more suitable for use in clinical settings. However, one limitation of using this compound is its relatively low potency compared to other NMDA receptor antagonists, which may require higher doses to achieve therapeutic effects.

Future Directions

There are several future directions for research on N-(2-chloro-3-methylphenyl)pyrrolidine-1-carboxamide. One area of interest is its potential as a treatment for other neurological disorders, such as Parkinson's disease and traumatic brain injury. Additionally, more research is needed to fully understand the mechanism of action of this compound and its effects on the brain. Finally, further studies are needed to determine the safety and efficacy of this compound in clinical settings.

Synthesis Methods

The synthesis of N-(2-chloro-3-methylphenyl)pyrrolidine-1-carboxamide involves the reaction of 2-chloro-3-methylbenzoyl chloride with pyrrolidine-1-carboxamide in the presence of a base catalyst. The resulting product is then purified through recrystallization to obtain this compound in its pure form.

Scientific Research Applications

N-(2-chloro-3-methylphenyl)pyrrolidine-1-carboxamide has been extensively studied for its potential therapeutic applications in the field of neuroscience. One of the most promising areas of research involves its use as a treatment for Alzheimer's disease. Studies have shown that this compound can improve cognitive function and memory in animal models of Alzheimer's disease. This compound has also been studied as a potential treatment for schizophrenia, with some studies suggesting that it may have antipsychotic effects. Additionally, this compound has been investigated for its potential as an antidepressant and anxiolytic agent.

Properties

IUPAC Name

N-(2-chloro-3-methylphenyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O/c1-9-5-4-6-10(11(9)13)14-12(16)15-7-2-3-8-15/h4-6H,2-3,7-8H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBKICBSVNIFQRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)N2CCCC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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